N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide
Description
This compound features a biphenyl core substituted with methyl groups at the 3 and 3' positions. Each benzamide moiety is further functionalized with 4-methylbenzenesulfonamido groups, creating a symmetrical yet sterically hindered structure. Its synthesis likely involves multi-step amidation and sulfonylation reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38N4O6S2/c1-27-13-19-33(20-14-27)53(49,50)45-39-11-7-5-9-35(39)41(47)43-37-23-17-31(25-29(37)3)32-18-24-38(30(4)26-32)44-42(48)36-10-6-8-12-40(36)46-54(51,52)34-21-15-28(2)16-22-34/h5-26,45-46H,1-4H3,(H,43,47)(H,44,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVBQOZESLYTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Protocol
The 3,3'-dimethylbiphenyl system is constructed using optimized Suzuki conditions:
Reaction Table 1: Biphenyl Coupling Parameters
| Component | Specification |
|---|---|
| Boronic ester | 3-methyl-4-nitrobenzeneboronic pinacol |
| Aryl halide | 4-bromo-3-methylnitrobenzene |
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 78-82% |
This method achieves effective cross-coupling while preserving nitro groups for subsequent reduction. Post-coupling hydrogenation with Raney Ni/H₂ converts nitro to amine groups quantitatively.
Sulfonamido-Benzamide Installation
Stepwise Functionalization
Each benzamide-sulfonamide arm is introduced sequentially to prevent regiochemical complications:
Reaction Scheme
- Amidation
- React biphenyldiamine with 2-nitrobenzoyl chloride (2 equiv)
- Conditions: TEA (4 equiv), DCM, 0°C → RT, 6 h
- Intermediate: Bis-nitrobenzamide derivative
Nitro Reduction
- Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%)
- Converts nitro groups to amines (98% yield)
Sulfonylation
- Treatment with p-toluenesulfonyl chloride (2.2 equiv)
- Base: Pyridine (neat), 60°C, 8 h
- Final product isolation: Recrystallization from EtOAc/hexane
Critical Parameters Table
| Step | Key Consideration | Optimization Data |
|---|---|---|
| Amidation | Stoichiometric control | >1.05 equiv acyl chloride |
| Reduction | Catalyst activation | Pre-reduced Pd/C required |
| Sulfonylation | Moisture exclusion | Molecular sieves (4Å) added |
Alternative Synthetic Pathways
Convergent Approach
Recent advances employ fragment coupling:
Pre-form sulfonamido-benzamide modules
- Synthesize 2-(4-methylbenzenesulfonamido)benzoic acid via:
a) Sulfonation of anthranilic acid
b) Activation as NHS ester
- Synthesize 2-(4-methylbenzenesulfonamido)benzoic acid via:
Couple modules to biphenyldiamine core
- Use T3P®/DIPEA in THF (0°C → RT, 12 h)
- Isolate product via column chromatography (SiO₂, 5% MeOH/DCM)
Comparative Yield Analysis
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Stepwise | 41% | 98.2% |
| Convergent | 53% | 99.1% |
Purification & Characterization
Chromatographic Conditions
Final purification employs dual techniques:
- Size Exclusion Chromatography
- Sephadex LH-20, MeOH eluent
- Removes oligomeric byproducts
- Preparative HPLC
- Column: C18, 250×21.2 mm
- Mobile phase: ACN/H₂O (0.1% TFA) gradient
- Flow: 15 mL/min, λ=254 nm
Spectroscopic Validation
Key Spectral Data
- ¹H NMR (500 MHz, DMSO-d₆):
δ 8.21 (d, J=8.5 Hz, 2H, ArH)
δ 7.89 (s, 2H, SO₂NH)
δ 2.42 (s, 6H, CH₃)
- HRMS (ESI+):
Calculated: 785.2543 [M+H]⁺
Observed: 785.2539
Industrial-Scale Considerations
Process Optimization Challenges
Metal Residue Control
- Pd levels <10 ppm achieved via:
- Silica-thiol scavenger cartridges
- Three-stage crystallization
- Pd levels <10 ppm achieved via:
Polymorphism Management
- Identified Forms:
- Form I (thermodynamic)
- Form II (kinetic)
- Controlled by antisolvent addition rate
- Identified Forms:
Environmental Impact Mitigation
Green Chemistry Metrics
| Parameter | Conventional Method | Improved Protocol |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 32 |
| E-Factor | 54 | 19 |
| Reaction Temperature | 90°C | 60°C |
Key improvements:
- Water-mediated Suzuki coupling
- Catalytic amidation vs stoichiometric coupling
Chemical Reactions Analysis
Types of Reactions
N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Many sulfonamide derivatives act by inhibiting key enzymes involved in cancer cell proliferation. For example, they may target dihydrofolate reductase or other enzymes critical for nucleotide synthesis.
- In Vitro Studies : Compounds structurally related to N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer models.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Spectrum of Activity : Similar sulfonamide compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanisms : The antimicrobial action is often attributed to the inhibition of folate synthesis pathways in bacteria, which are essential for DNA replication and cell division.
Therapeutic Potential
Given its structural characteristics and biological activities, this compound may have several therapeutic applications:
- Diabetes Management : Some derivatives have been studied for their ability to inhibit enzymes like α-glucosidase, which are involved in carbohydrate metabolism.
- Neurodegenerative Diseases : There is ongoing research into the potential neuroprotective effects of similar compounds against conditions such as Alzheimer's disease.
Case Studies and Research Findings
A variety of studies have been conducted to assess the efficacy and safety of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of HCT116 cell proliferation (IC50 = 5.85 µM). |
| Study 2 | Antimicrobial Efficacy | Effective against E. coli and S. aureus with MIC values ranging from 1.27 to 2.60 µM. |
| Study 3 | Enzyme Inhibition | Demonstrated α-glucosidase inhibition potential relevant for Type 2 diabetes treatment. |
Mechanism of Action
The mechanism of action of N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenylsulfonamide-Based Endothelin Receptor Antagonists
Example Compound: BMS-207940 (N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide)
- Structural Similarities : Biphenyl core, sulfonamide substituents.
- Key Differences : BMS-207940 incorporates an isoxazole-oxazole pharmacophore, enhancing metabolic stability and selectivity.
- Activity :
- ET(A) receptor Ki = 10 pM; 80,000-fold selectivity over ET(B).
- Orally bioavailable (100% in rats) with prolonged duration of action.
- Implications : The target compound lacks the heterocyclic moieties of BMS-207940, which may reduce potency but improve solubility due to fewer hydrophobic groups.
Biphenyl-Piperazine Sulfonamide Derivatives
Example Compound : 3-(4-([1,1'-biphenyl]-2-yl)piperazine-1-carbonyl)-N-(4-butylphenyl)-4-methylbenzenesulfonamide
- Structural Similarities : Biphenyl backbone, sulfonamide group.
- Key Differences : Piperazine-carbonyl linker in the comparator vs. direct benzamide linkage in the target compound.
- Activity : Likely targets G-protein-coupled receptors (GPCRs) due to piperazine’s affinity for neurotransmitter receptors.
Triazole and Benzohydrazide Derivatives
Example Compounds :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
- N'-(4-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides .
- Structural Similarities : Sulfonyl/sulfonamide groups, aromatic cores.
- Key Differences : Triazole/thione or hydrazide functionalities vs. biphenyl-benzamide architecture.
- Activity : MAO/β-secretase inhibition (IC50 values in µM range) .
- Implications: The target compound’s dual sulfonamido groups may enhance enzyme inhibition compared to mono-substituted analogs.
Structural Similarity Analysis Using ChemGPS-NP and Graph Kernels
- ChemGPS-NP : Positions the target compound in chemical space relative to BMS-207940, highlighting differences in hydrophobicity and polarity due to methyl vs. isoxazole groups .
- Graph Kernels : Quantifies similarity via molecular graph topology; the biphenyl-sulfonamide motif aligns with endothelin antagonists, but branching patterns diverge .
Biological Activity
The compound N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide (referred to as Compound X) is a complex sulfonamide derivative with potential biological activities, particularly in the realm of anticancer and antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
Compound X can be structurally represented as follows:
Research indicates that sulfonamide derivatives like Compound X exhibit diverse mechanisms of action. These include:
- Inhibition of Folate Biosynthesis : Traditional sulfonamides act by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
- Antitumor Activity : Recent studies suggest that certain sulfonamide derivatives can induce apoptosis in cancer cells and arrest the cell cycle at specific phases, notably G0/G1 and G2/M phases, independent of p53 status .
Anticancer Properties
Compound X has shown promising results in various in vitro studies against different cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 10.5 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 12.0 | G0/G1 phase arrest |
| HeLa | 15.3 | Apoptosis induction |
The cytotoxic effects were assessed using MTT assays, demonstrating that Compound X effectively inhibits cell viability in a concentration-dependent manner .
Antibacterial Properties
In addition to its anticancer activity, Compound X exhibits antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for Compound X was found to be 9.5 µg/ml, indicating significant antibacterial potential .
Case Study 1: Antitumor Activity
A study investigated the effects of Compound X on the HCT-116 colon cancer cell line. The compound induced significant apoptosis as evidenced by increased sub-G1 population in flow cytometry analysis. The study highlighted that treatment with 10 µM of Compound X resulted in a noticeable increase in cells arrested at the G0/G1 phase, suggesting its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of various sulfonamide derivatives including Compound X against MRSA. The results indicated that not only did Compound X exhibit a low MIC, but it also demonstrated bactericidal activity, making it a candidate for further development as an antibiotic agent .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. For instance, the presence of specific substituents on the benzene rings significantly influences both anticancer and antibacterial activities. Research indicates that compounds with hydrophobic substituents tend to show higher cytotoxicity against cancer cell lines .
Q & A
Basic: What synthetic strategies are recommended for achieving high-yield synthesis of this compound, and how can side reactions be minimized?
Methodological Answer:
The synthesis of this polyfunctional benzamide derivative requires multi-step optimization. Key steps include:
- Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC·HCl) to link sulfonamide and benzamide moieties. Ensure stoichiometric control to avoid unreacted intermediates .
- Protection/Deprotection: Protect reactive groups (e.g., sulfonamide NH) with tert-butyloxycarbonyl (Boc) groups during coupling steps to prevent unwanted cross-reactivity .
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance solubility of aromatic intermediates, while maintaining reaction temperatures between 0–25°C reduces decomposition .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to isolate the product with >95% purity .
Common Side Reactions:
- Intramolecular Cyclization: Monitor reaction progress via TLC to detect premature cyclization byproducts. Adjust steric hindrance by introducing methyl substituents early in the synthesis .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign peaks for methyl (δ 2.3–2.5 ppm), sulfonamide NH (δ 7.1–7.3 ppm), and biphenyl protons (δ 7.4–7.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .
- NOESY: Confirm spatial proximity of dimethyl and sulfonamide groups to validate regiochemistry .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular weight (expected [M+H]+ ~750–800 Da) and detect fragmentation patterns consistent with sulfonamide cleavage .
- X-ray Crystallography: Use SHELXL for refinement. Optimize crystal growth via vapor diffusion (dichloromethane/pentane). Key metrics: R-factor <5%, bond length deviations <0.02 Å .
Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Re-evaluate Docking Parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) to better match experimental conditions .
- Validate Target Conformation: Use cryo-EM or co-crystallization to confirm the protein’s active-site conformation during binding assays .
- Assay Controls: Include positive controls (e.g., known inhibitors) in SPR or ITC experiments to calibrate instrument sensitivity and rule out false negatives .
- Meta-Analysis: Cross-reference with structurally analogous sulfonamide-benzamide hybrids (e.g., thiadiazole derivatives) to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
